- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the Fluorophore, Journal of the American Chemical Society, 2011, 133(11), 3708-3711

Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

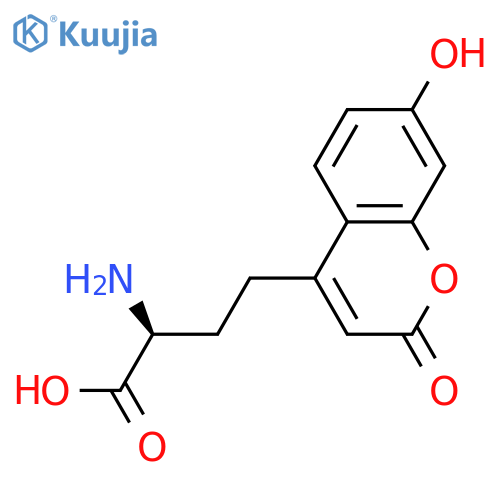

905442-42-4 structure

Nome do Produto:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

N.o CAS:905442-42-4

MF:C13H13NO5

MW:263.246023893356

MDL:MFCD22377747

CID:1003365

PubChem ID:57523941

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH

- L-(7-hydroxycoumarin-4-yl) ethylglycine

- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH

- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)

- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- AKOS025403930

- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid

- MFCD22377747

- SCHEMBL12273738

- 905442-42-4

- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid

- l-(7-hydroxycoumarin-4-yl)ethylglycine

- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH

- CS-0021379

- DB-224107

- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID

- AS-41471

-

- MDL: MFCD22377747

- Inchi: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1

- Chave InChI: QEQAKQQRJFWPOR-JTQLQIEISA-N

- SMILES: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O

Propriedades Computadas

- Massa Exacta: 263.07937252g/mol

- Massa monoisotópica: 263.07937252g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 4

- Complexidade: 406

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 110Ų

- XLogP3: -1.4

Propriedades Experimentais

- Ponto de Fusão: 276-281 °C

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D160218-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | >95% | 1g |

$1320 | 2024-07-20 | |

| abcr | AB476505-100 mg |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 100mg |

€176.40 | 2023-04-21 | |

| Apollo Scientific | OR470836-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 1g |

£1680.00 | 2023-08-31 | ||

| TRC | A579363-100mg |

(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |

905442-42-4 | 100mg |

$ 275.00 | 2022-06-08 | ||

| Chemenu | CM162648-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$*** | 2023-03-30 | |

| Aaron | AR00IGVS-100mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 100mg |

$154.00 | 2023-12-13 | |

| abcr | AB476505-1g |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 1g |

€887.90 | 2025-02-14 | |

| Aaron | AR00IGVS-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 250mg |

$252.00 | 2023-12-13 | |

| 1PlusChem | 1P00IGNG-250mg |

(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$550.00 | 2025-03-15 | |

| Ambeed | A245279-50mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 50mg |

$134.0 | 2024-05-30 |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; cooled

1.2 20 min, cooled; 4 h, rt

1.2 20 min, cooled; 4 h, rt

Referência

- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis, Bioorganic & Medicinal Chemistry, 2013, 21(2), 553-559

Método de produção 3

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C

Referência

- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid Fluorescence, Journal of the American Chemical Society, 2015, 137(15), 4988-4992

Método de produção 4

Condições de reacção

1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

Referência

- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid Fluorophore, Biochemistry, 2020, 59(37), 3401-3410

Método de produção 5

Condições de reacção

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

Referência

- Palladium-mediated approach to coumarin-functionalized amino acids, Organic Letters, 2017, 19(11), 2797-2800

Método de produção 6

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; 1 h, rt

Referência

- A Genetically Encoded Fluorescent Amino Acid, Journal of the American Chemical Society, 2006, 128(27), 8738-8739

Método de produção 7

Condições de reacção

Referência

- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino Acid, ChemBioChem, 2011, 12(12), 1818-1821

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Literatura Relacionada

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

5. Back matter

905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) Produtos relacionados

- 1019549-55-3(1-methyl-N-(3-methylbutyl)piperidin-4-amine)

- 2228115-69-1(3-3-(3-fluorophenoxy)propylpyrrolidin-3-ol)

- 2228292-06-4(methyl 4-amino-3-(pyrimidin-2-yl)butanoate)

- 944900-11-2(2-(Pyrrolidin-3-YL)pyrimidine)

- 2248293-92-5(8-(Difluoromethyl)-3,4-dihydro-2H-chromene-5-carboxylic acid)

- 2569698-42-4((R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride)

- 2375260-93-6(Hydrazine, (1-phenylcyclopropyl)-, hydrochloride (1:1))

- 1806770-35-3(Methyl 4-(difluoromethyl)-2-methoxypyridine-6-carboxylate)

- 942010-93-7(3-5-(4-benzylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl-1-(3-chlorophenyl)urea)

- 1361879-23-3(4-(Chloromethyl)-2-cyano-3-(trifluoromethoxy)pyridine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Pureza:99%/99%/99%

Quantidade:100mg/250mg/1g

Preço ($):204.0/346.0/934.0